molecular formula C11H16Cl2N4OSi B8727327 2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine CAS No. 442685-34-9

2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

Cat. No.: B8727327
CAS No.: 442685-34-9
M. Wt: 319.26 g/mol
InChI Key: XCXCKQUKEJMXAZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine is a useful research compound. Its molecular formula is C11H16Cl2N4OSi and its molecular weight is 319.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

442685-34-9

Molecular Formula

C11H16Cl2N4OSi

Molecular Weight

319.26 g/mol

IUPAC Name

2-[(2,6-dichloropurin-9-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C11H16Cl2N4OSi/c1-19(2,3)5-4-18-7-17-6-14-8-9(12)15-11(13)16-10(8)17/h6H,4-5,7H2,1-3H3

InChI Key

XCXCKQUKEJMXAZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,6-dichloropurine (4.0 g, 21 mmol) in DMF (100 mL) was cooled to 0° C. NaH (1.69 g, 42.3 mmol, 60% dispersion in mineral oil) was added, and the mixture was stirred at rt for 30 min. The reaction was again cooled to 0° C., and SEM-Cl (5.29 g, 31.7 mmol) was added. The reaction was stirred at rt for 1 hr, at which point LCMS showed complete consumption of starting material. Water was added slowly, and the mixture was extracted with EtOAc (three times). The combined organics were washed with water (three times) and brine, dried over Mg2SO4, and filtered. The filtrate was concentrated, and the crude material was purified by flash chromatography on a Biotage 40M column; eluted with 0%-20% EtOAc/heptane to afford the title compound (3.82 g, 57% yield) as a pale yellow oil. 1H NMR (400 MHz, chloroform-d) δ ppm 8.26 (s, 1H) 5.64 (s, 2H) 3.61-3.67 (m, 2H) 0.92-1.00 (m, 2H) −0.01 (s, 9H).
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4 g
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100 mL
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1.69 g
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5.29 g
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Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

945 mg of 2,6-dichloropurine, 15 ml of DMF (dimethylformamide) and 288 mg of NaH are mixed and left at ambient temperature for 2 hours. 1.06 ml of 2-chloromethoxyethyltrimethylsilane are then added. The mixture is stirred for 18 hours at ambient temperature. The DMF is evaporated off. The product is taken up in methylene chloride. Washing is carried out with a saturated sodium bicarbonate solution and then once with H2O and, finally, with a saturated NaCl solution. Drying over Na2SO4 and evaporation to dryness are carried out. Purification is carried out by chromatography on silica with a CHCl3-AcOEt: 5-5 mixture for eluent. 876 mg of expected product are obtained, in the form of a yellow-colored oil.
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945 mg
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288 mg
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15 mL
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1.06 mL
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Synthesis routes and methods V

Procedure details

5 g of 2,6-dichloropurine was added to the mixture of 1.54 g of sodium hydride and 100 mL of N,N-dimethylformamide in an ice bath, and stirred at the same temperature for 15 minutes. 6.81 mL of 2-(trimethylsilyl)ethoxymethyl chloride was added to the reaction mixture, and was stirred at the same temperature for 5 hours. The reaction mixture was added with water, and extracted with ethyl acetate. The organic layer was washed with water and saturated brine in the subsequent order, and then dried over anhydrous magnesium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then purified by silica gel column chromatography, to obtain 6.18 g of 2,6-dichloro-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine [56-1] as a light brown oily product.
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5 g
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1.54 g
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100 mL
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6.81 mL
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